molecular formula C12H20FNO B161662 (2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one CAS No. 136734-68-4

(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one

Cat. No.: B161662
CAS No.: 136734-68-4
M. Wt: 213.29 g/mol
InChI Key: QVYUXQKUEFXRCK-LNFKQOIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is a complex organic compound characterized by its unique structural features The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- typically involves multi-step organic reactions. . The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- stands out due to its specific stereochemistry and the presence of multiple functional groups.

Properties

CAS No.

136734-68-4

Molecular Formula

C12H20FNO

Molecular Weight

213.29 g/mol

IUPAC Name

(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one

InChI

InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11+/m0/s1

InChI Key

QVYUXQKUEFXRCK-LNFKQOIKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)[C@@H]([C@@H](C)C=C)F)C

SMILES

CC1CCC(N1C(=O)C(C(C)C=C)F)C

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C=C)F)C

Synonyms

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (9CI)

Origin of Product

United States

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